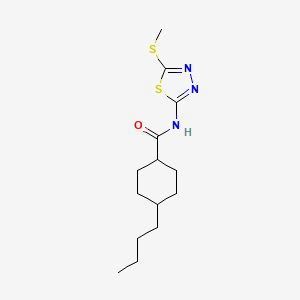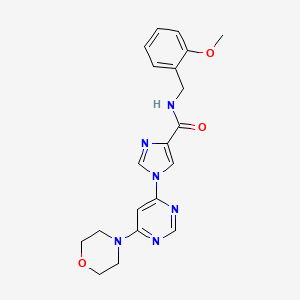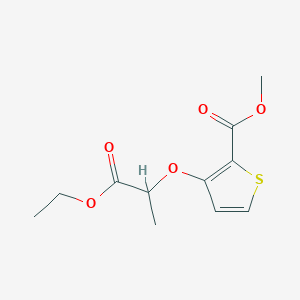![molecular formula C13H6Cl3F2NO2 B2531039 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-94-4](/img/structure/B2531039.png)
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, often starting with a suitable precursor and employing various reagents and catalysts to introduce the desired functional groups. For instance, the synthesis of a compound with a triazole moiety was achieved using a click chemistry approach, starting with an azido precursor . Similarly, the synthesis of a dichloroacetamide derivative was performed through a one-pot reaction involving an ethane-1,2-diamine derivative and dichloroacetyl chloride . These methods suggest that the synthesis of 2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone could potentially be achieved through a carefully designed synthetic route involving chlorination and the introduction of the difluorobenzoyl and pyrrol groups.
Molecular Structure Analysis
The molecular structure of compounds is typically confirmed using spectroscopic techniques such as NMR, MS, and FTIR, as well as X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. For the compound of interest, similar analytical methods would be employed to confirm its structure, with particular attention to the trichloroethanone backbone and the substituted pyrrol ring.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. The papers provided do not directly discuss the reactivity of this compound, but they do provide insights into the reactivity of structurally related compounds. For example, the triazole and isoxazole compounds synthesized in the studies were used for further biological applications, suggesting that the compound may also have potential for bioactivity . The presence of reactive moieties such as the trichloroethanone group could also imply susceptibility to nucleophilic attacks, which could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its practical applications. The papers describe the use of techniques like TGA and DSC to analyze the thermal stability of synthesized compounds . The solubility, melting point, and other physicochemical properties would be determined using similar methods for this compound. Additionally, the compound's purity and yield can be assessed using GC-MS, as demonstrated in the synthesis of a triazolyl ethanone derivative . These properties are essential for assessing the suitability of the compound for industrial or pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- The development of new synthesis methods for phosphorus compounds containing trifluoromethyl or trichloromethyl groups showcases the utility of related compounds in the creation of complex molecules. These methods offer simplified procedures for producing compounds with potential applications in various chemical reactions and product development, indicating the value of such chemical structures in facilitating innovative synthesis techniques (Kalantari et al., 2006).
Pharmaceutical and Medicinal Chemistry
- Research into the synthesis and evaluation of new compounds for antimicrobial, antioxidant, and anticancer activities highlights the importance of pyrrole derivatives and related structures in drug discovery. These compounds show broad-spectrum antimicrobial and antioxidant activities, with some exhibiting moderate to excellent anticancer activities on breast cancer cell lines. This illustrates the potential of such compounds in developing new therapeutic agents (Bhat et al., 2016).
Material Science and Corrosion Inhibition
- The synthesis of new pyrrole derivatives and their evaluation as corrosion inhibitors demonstrate the application of these compounds in protecting materials against degradation. Such research not only contributes to the field of materials science but also suggests the versatility of pyrrole derivatives in industrial applications (Louroubi et al., 2019).
Analytical and Theoretical Chemistry
- Theoretical studies and structural characterizations of new compounds, including pyrrole derivatives, provide a foundation for understanding their chemical behavior and potential applications. These studies, which include density functional theory (DFT) and Hirshfeld surface analysis, offer insights into the molecular interactions and properties that could be harnessed for specific applications (Louroubi et al., 2019).
Propriétés
IUPAC Name |
2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)9-4-6(5-19-9)11(20)10-7(17)2-1-3-8(10)18/h1-5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIVMVNTSYLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)



![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)